molecular formula C21H17IN2O2S B11541444 O-{4-[(2-methylphenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate

O-{4-[(2-methylphenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate

Cat. No.: B11541444
M. Wt: 488.3 g/mol
InChI Key: JTOWJPOCNRVIAC-UHFFFAOYSA-N
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Description

4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}-N-(2-METHYLPHENYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}-N-(2-METHYLPHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-iodophenyl isothiocyanate with 2-methylphenylamine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}-N-(2-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}-N-(2-METHYLPHENYL)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}-N-(2-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Iodophenyl)carbamic acid tert-butyl ester
  • N-tert-Butoxycarbonyl)-4-iodoaniline
  • tert-Butyl (4-iodophenyl)carbamate

Uniqueness

4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}-N-(2-METHYLPHENYL)BENZAMIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

Molecular Formula

C21H17IN2O2S

Molecular Weight

488.3 g/mol

IUPAC Name

O-[4-[(2-methylphenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate

InChI

InChI=1S/C21H17IN2O2S/c1-14-4-2-3-5-19(14)24-20(25)15-6-12-18(13-7-15)26-21(27)23-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,27)(H,24,25)

InChI Key

JTOWJPOCNRVIAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)I

Origin of Product

United States

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